REACTION_CXSMILES
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[C:1]([O:5][CH3:6])(=[O:4])[CH2:2][SH:3].N1CCCCC1.[C:13]([O:18][CH3:19])(=[O:17])/[CH:14]=[CH:15]/[CH3:16]>>[CH3:6][O:5][C:1](=[O:4])[CH2:2][S:3][CH:15]([CH3:16])[CH2:14][C:13]([O:18][CH3:19])=[O:17]
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Name
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|
Quantity
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21.2 g
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Type
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reactant
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Smiles
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C(CS)(=O)OC
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Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
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Smiles
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N1CCCCC1
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Name
|
|
Quantity
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25 g
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Type
|
reactant
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Smiles
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C(\C=C\C)(=O)OC
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Name
|
|
Quantity
|
0.3 mL
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Type
|
reactant
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Smiles
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N1CCCCC1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture was then stirred at rt overnight
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The excess methyl crotonate and piperidne were removed by distillation
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Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
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Smiles
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COC(CSC(CC(=O)OC)C)=O
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |